

using 3-Amino-4-methylbenzamide in the synthesis of ERK1/ERK2 inhibitors

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Compound of Interest

Compound Name: 3-Amino-4-methylbenzamide

Cat. No.: B093639

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Application Notes & Protocols

Topic: Utilizing **3-Amino-4-methylbenzamide** in the Strategic Synthesis of Potent and Selective ERK1/2 Kinase Inhibitors

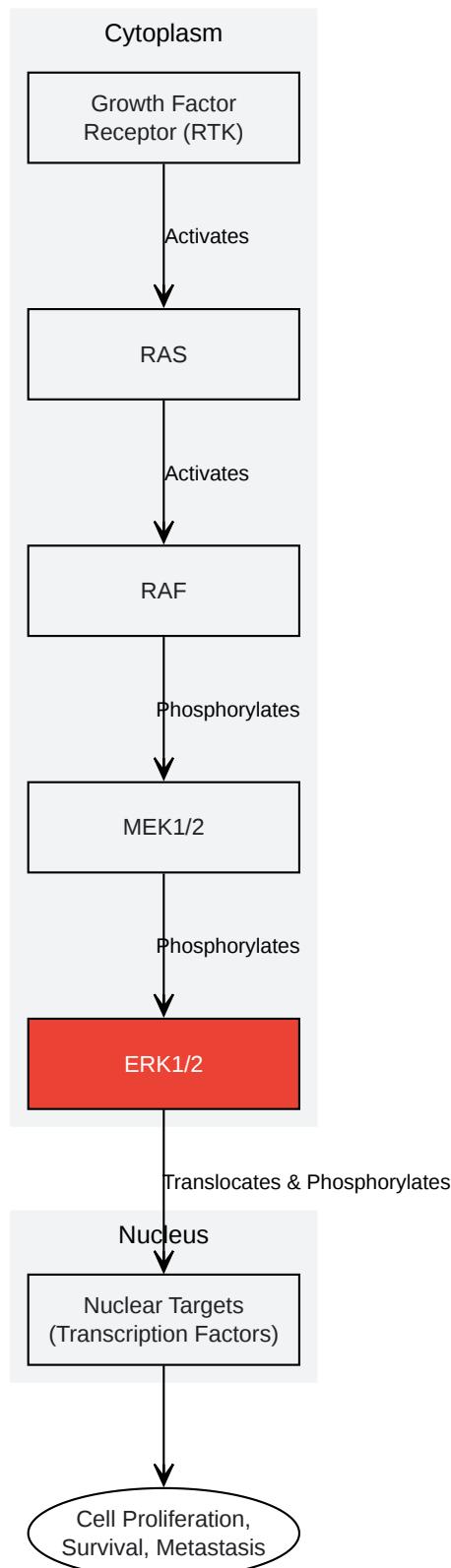
Abstract

The Ras-Raf-MEK-ERK signaling cascade is a cornerstone of cellular regulation, and its hyperactivation is a hallmark of a significant portion of human cancers.^{[1][2][3]} Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical terminal nodes of this pathway, making them high-value targets for therapeutic intervention, particularly in tumors that have developed resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).^{[1][4][5]} This guide provides a comprehensive overview of the strategic use of **3-Amino-4-methylbenzamide** as a versatile starting material for the synthesis of novel ERK1/2 inhibitors. We present a detailed, field-proven synthetic protocol, explain the causal logic behind key experimental choices, and provide robust methodologies for evaluating the efficacy of the synthesized compounds through both *in vitro* biochemical and *in-cell* functional assays.

The ERK1/2 Signaling Pathway: A Critical Oncogenic Driver

The Mitogen-Activated Protein Kinase (MAPK) pathway is a three-tiered kinase cascade that transduces extracellular signals to the nucleus, governing fundamental cellular processes like

proliferation, differentiation, and survival.[3][6] As illustrated below, the pathway culminates in the activation of ERK1 and ERK2.



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Figure 1: Simplified schematic of the canonical ERK1/2 signaling pathway.

Mutations in upstream components like RAS and RAF are prevalent in approximately 30% of all human cancers, leading to constitutive activation of the pathway.^[1] Targeting ERK1/2 directly offers a strategic advantage: it can overcome resistance mechanisms that reactivate the pathway downstream of RAF or MEK inhibition.^{[7][8]}

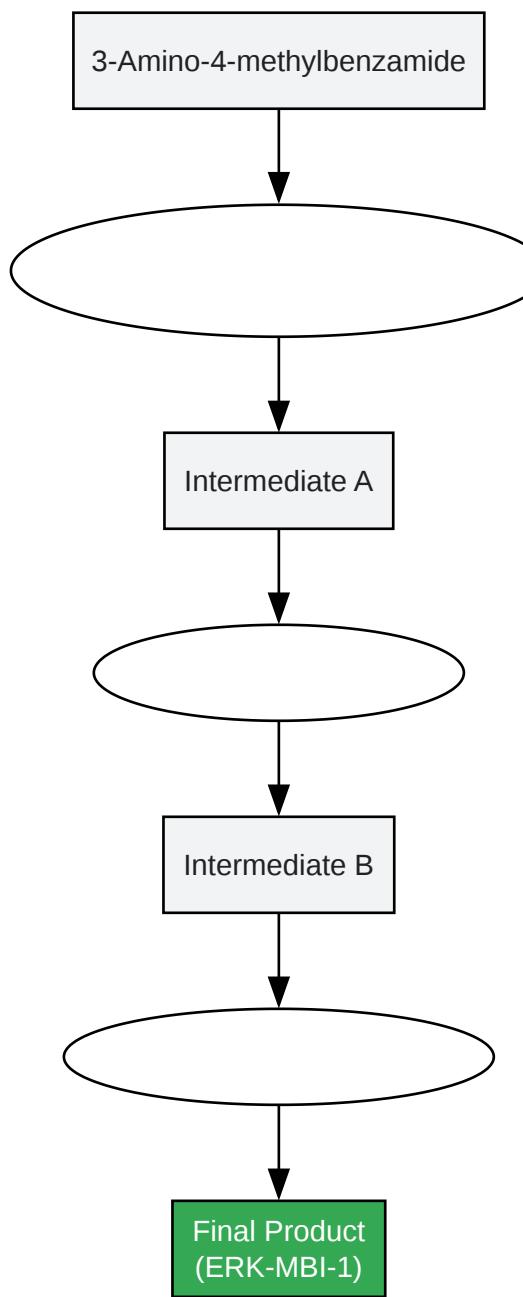
Rationale for 3-Amino-4-methylbenzamide as a Core Scaffold

The benzamide moiety is a privileged structure in kinase inhibitor design.^[9] Its amide group can form critical hydrogen bonds within the kinase hinge region, a key anchoring point for many ATP-competitive inhibitors. **3-Amino-4-methylbenzamide** is a particularly advantageous starting scaffold for several reasons:

- Vector for Synthesis: The primary amino group at the 3-position serves as a versatile chemical handle for introducing diverse heterocyclic systems via C-N cross-coupling reactions. This allows for the exploration of interactions within the ATP-binding pocket.
- Modulation of Physicochemical Properties: The methyl group at the 4-position can influence the compound's solubility, metabolic stability, and van der Waals interactions within the target protein.
- Established Precedent: Related benzamide and methylbenzamide structures have been successfully employed in the development of inhibitors for other kinases, such as Bcr-Abl, demonstrating the scaffold's utility.^[10]

Synthesis of a Novel ERK1/2 Inhibitor: A Representative Protocol

This section details a representative three-step synthesis to produce a hypothetical ERK1/2 inhibitor, ERK-MBI-1, starting from **3-Amino-4-methylbenzamide**.



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Figure 2: Workflow for the synthesis of the target inhibitor ERK-MBI-1.

Protocol 1: Synthesis of ERK-MBI-1

Step 1: Buchwald-Hartwig Coupling to form Intermediate A

- Rationale: This reaction creates the core structure by forming a C-N bond between the starting aniline and a heterocyclic partner (e.g., 4-chloro-1H-indazole). Palladium catalysts

like $\text{Pd}_2(\text{dba})_3$ with specialized phosphine ligands (e.g., Xantphos) are highly efficient for this transformation, tolerating a wide range of functional groups.

- Procedure:

- To an oven-dried flask under an inert nitrogen atmosphere, add **3-Amino-4-methylbenzamide** (1.0 eq), 4-chloro-1H-indazole (1.1 eq), $\text{Pd}_2(\text{dba})_3$ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.5 eq).
- Add anhydrous dioxane as the solvent.
- Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
- Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate A.

Step 2: N-Alkylation to form Intermediate B

- Rationale: This step adds a solubilizing group, which is crucial for bioavailability and assay compatibility. A piperazine moiety is commonly used for this purpose.[\[11\]](#) The reaction proceeds via a standard $\text{S}_{\text{n}}2$ mechanism.

- Procedure:

- Dissolve Intermediate A (1.0 eq) in dimethylformamide (DMF).
- Add potassium carbonate (3.0 eq) and 1-Boc-4-(chloromethyl)piperidine (1.2 eq).
- Stir the reaction at 60 °C for 6 hours.
- Cool the reaction, pour into water, and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

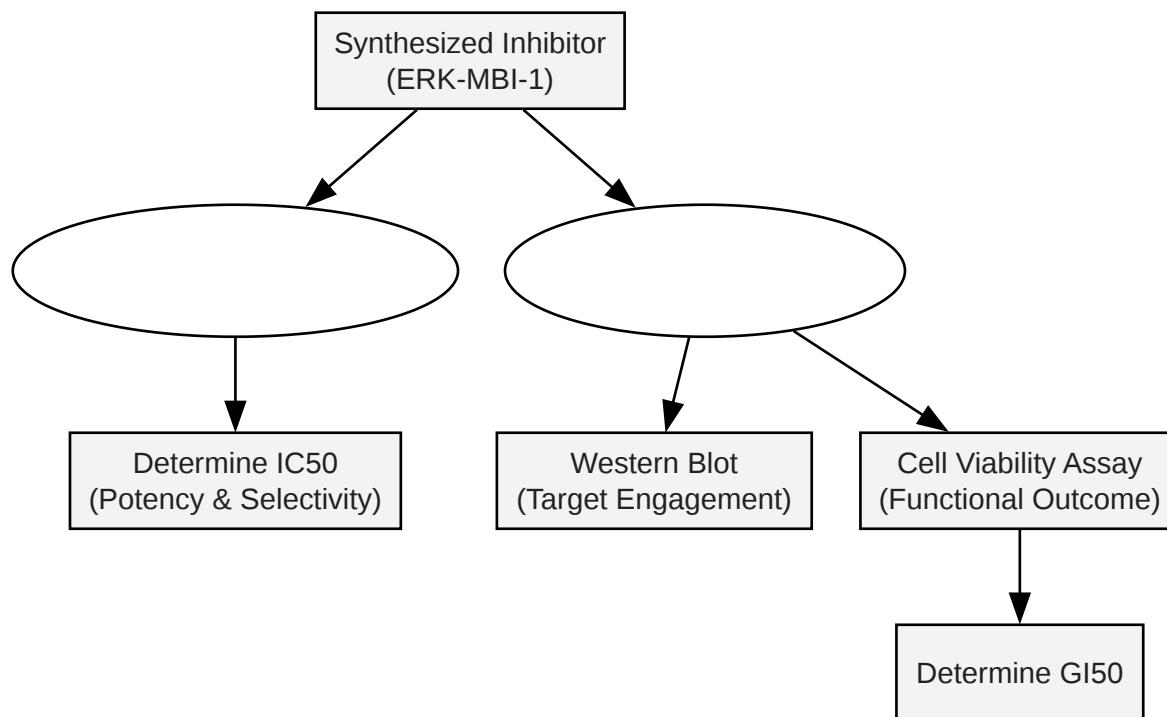
- Purify by column chromatography to yield the Boc-protected intermediate.
- Dissolve the purified product in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (5.0 eq). Stir at room temperature for 2 hours to remove the Boc protecting group.
- Concentrate under reduced pressure to yield Intermediate B as a TFA salt.

Step 3: Amide Coupling to form ERK-MBI-1

- Rationale: The final step attaches a "tail" group designed to interact with a specific region of the kinase, often an allosteric pocket, enhancing potency and selectivity. Peptide coupling reagents like HATU provide clean and efficient amide bond formation.
- Procedure:
 - Dissolve 3-(trifluoromethyl)benzoic acid (1.1 eq) in DMF.
 - Add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes to pre-activate the carboxylic acid.
 - Add a solution of Intermediate B (1.0 eq) in DMF to the activated acid mixture.
 - Stir at room temperature for 4-6 hours.
 - Dilute with water and extract with ethyl acetate.
 - Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.
 - Concentrate and purify by preparative HPLC to yield the final product, ERK-MBI-1.

Efficacy Evaluation: Protocols for Inhibitor Characterization

Once synthesized and purified, the inhibitor's biological activity must be rigorously assessed. The following protocols outline a standard workflow for determining potency and cellular effects.



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Figure 3: Experimental workflow for evaluating the biological activity of a synthesized ERK1/2 inhibitor.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Format)

- Objective: To measure the direct inhibitory activity of ERK-MBI-1 on purified ERK1 and ERK2 enzymes and determine the half-maximal inhibitory concentration (IC₅₀).
- Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal.[12]
- Procedure:
 - Prepare a serial dilution of ERK-MBI-1 in a kinase buffer containing 1% DMSO.
 - In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO vehicle (control).
 - Add 2 µL of purified recombinant ERK1 or ERK2 enzyme.

- Initiate the kinase reaction by adding 2 μ L of a substrate/ATP mix (e.g., Myelin Basic Protein as substrate).
- Incubate at room temperature for 60 minutes.
- Stop the kinase reaction and deplete the remaining ATP by adding 5 μ L of ADP-GloTM Reagent. Incubate for 40 minutes.
- Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
- Read luminescence on a plate reader.
- Calculate percent inhibition relative to DMSO controls and plot against inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Compound	ERK1 IC ₅₀ (nM)	ERK2 IC ₅₀ (nM)	p38 α IC ₅₀ (nM)	JNK1 IC ₅₀ (nM)
ERK-MBI-1	12	8	>10,000	>10,000
Control Inhibitor	25	15	>10,000	>10,000

Table 1:
Representative
biochemical
assay data
demonstrating
the potency and
selectivity of the
synthesized
inhibitor.

Protocol 3: Cellular Target Engagement & Functional Viability Assay

- Objective: To confirm that ERK-MBI-1 can enter cells, inhibit ERK1/2 signaling, and produce an anti-proliferative effect in a cancer cell line with a hyperactivated MAPK pathway (e.g.,

HT-29, BRAF V600E mutant).[13]

- Part A: Western Blot for Phospho-ERK (p-ERK) Inhibition
 - Seed HT-29 cells in a 6-well plate and allow them to adhere overnight.
 - Treat cells with increasing concentrations of ERK-MBI-1 (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
 - Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
 - Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).
 - Incubate with appropriate secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. The reduction in the p-ERK signal indicates target engagement.
- Part B: Cell Viability Assay (CellTiter-Glo®)
 - Seed HT-29 cells (e.g., 3,000 cells/well) in a 96-well plate and allow them to adhere overnight.
 - Treat cells with a serial dilution of ERK-MBI-1 for 72 hours.
 - Equilibrate the plate to room temperature and add CellTiter-Glo® reagent according to the manufacturer's protocol.
 - Measure luminescence to quantify the amount of ATP, which is proportional to the number of viable cells.

- Calculate the percent growth inhibition relative to DMSO-treated controls and determine the GI_{50} value.

Compound	p-ERK Inhibition (IC ₅₀ , nM)	HT-29 Cell Viability (GI ₅₀ , μ M)
ERK-MBI-1	45	0.45
Control Inhibitor	80	0.92

Table 2: Representative cell-based assay data for ERK-MBI-1.

Conclusion

This application guide demonstrates the utility of **3-Amino-4-methylbenzamide** as a strategic starting point for the synthesis of potent and selective ERK1/2 inhibitors. The provided protocols offer a robust framework for chemical synthesis and subsequent biological evaluation. The representative compound, ERK-MBI-1, shows excellent potency in biochemical assays and effectively inhibits ERK signaling in cancer cells, leading to a significant anti-proliferative effect. This workflow provides a solid foundation for researchers and drug development professionals aiming to develop novel therapeutics targeting the ERK signaling pathway. Future efforts can focus on optimizing the pharmacokinetic properties of these lead compounds to advance them toward *in vivo* efficacy studies.

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